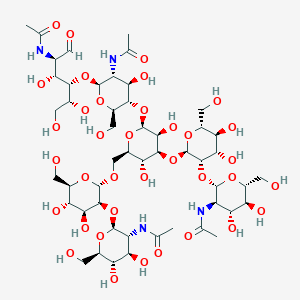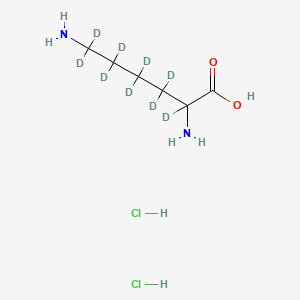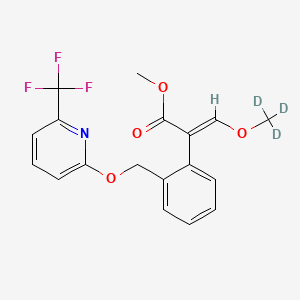
A2G0 Glycan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A2G0 Glycan is a type of N-glycan, which is a carbohydrate structure attached to proteins through a nitrogen atom. This compound is specifically known for its role in the modification and labeling of proteins. Glycans, including this compound, play crucial roles in various biological processes, including cell-cell communication, protein folding, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of A2G0 Glycan typically involves enzymatic processes. One common method is the enzymatic release of glycans from glycoproteins using enzymes like PNGase F. This is followed by labeling the released glycans to enable detection and analysis. The labeling can be done using fluorescent dyes such as 2-aminobenzamide (2-AB) or 2-aminobenzoic acid (2-AA) .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale enzymatic reactions. The process includes the extraction of glycoproteins from biological sources, enzymatic digestion to release the glycans, and subsequent purification and labeling. The labeled glycans are then analyzed using techniques like liquid chromatography (LC) and mass spectrometry (MS) to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
A2G0 Glycan can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
A2G0 Glycan has a wide range of applications in scientific research:
Chemistry: It is used in the study of glycosylation patterns and the development of glycan-based sensors.
Biology: this compound is crucial in understanding cell signaling and protein interactions.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of autoimmune diseases and cancer.
Industry: This compound is employed in the production of biopharmaceuticals, where it helps in ensuring the quality and efficacy of therapeutic proteins .
Mechanism of Action
The mechanism of action of A2G0 Glycan involves its interaction with specific proteins and enzymes. Glycans like this compound are recognized by glycan-binding proteins, which mediate various biological processes. These interactions can influence protein folding, stability, and function. The molecular targets include glycosyltransferases and glycosidases, which are involved in the synthesis and modification of glycans .
Comparison with Similar Compounds
Similar Compounds
A2G1 Glycan: This compound has one galactose attached to either end of the antennae.
A2G2 Glycan: This compound has two galactose residues attached.
FA2G0 Glycan: This compound includes a fucose residue in addition to the core structure.
Uniqueness
This compound is unique due to its specific structure, which lacks galactose residues. This makes it particularly useful in studies where the absence of galactose is required. Its structure also allows for specific interactions with certain proteins, making it a valuable tool in glycosylation research .
Properties
Molecular Formula |
C50H84N4O36 |
|---|---|
Molecular Weight |
1317.2 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C50H84N4O36/c1-13(62)51-17(5-55)28(67)40(18(66)6-56)86-47-27(54-16(4)65)36(75)41(23(11-61)84-47)87-48-39(78)42(88-50-44(38(77)32(71)22(10-60)83-50)90-46-26(53-15(3)64)35(74)30(69)20(8-58)81-46)33(72)24(85-48)12-79-49-43(37(76)31(70)21(9-59)82-49)89-45-25(52-14(2)63)34(73)29(68)19(7-57)80-45/h5,17-50,56-61,66-78H,6-12H2,1-4H3,(H,51,62)(H,52,63)(H,53,64)(H,54,65)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+/m0/s1 |
InChI Key |
SDNHNSFSRXLGJQ-QPJCRIFNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)




![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)

![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)

![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)
